molecular formula C6H5F3N2 B1268507 2-Amino-6-(trifluoromethyl)pyridine CAS No. 34486-24-3

2-Amino-6-(trifluoromethyl)pyridine

Cat. No. B1268507
CAS RN: 34486-24-3
M. Wt: 162.11 g/mol
InChI Key: NFYYDQMFURPHCC-UHFFFAOYSA-N
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Description

“2-Amino-6-(trifluoromethyl)pyridine” is a 2-amino-substituted nitrogen-containing six-membered heterocyclic compound . It is used as an important pharmaceutical intermediate . It is also used as a substrate in a one-pot synthesis of the corresponding 7-aza-indole .


Synthesis Analysis

Trifluoromethylpyridines, including “2-Amino-6-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized from commercially accessible and inexpensive starting materials and characterized using 1 HNMR, 13 CNMR, and mass spectrum analysis .


Molecular Structure Analysis

The molecular formula of “2-Amino-6-(trifluoromethyl)pyridine” is C6H5F3N2 . Its molecular weight is 162.11 g/mol . The InChIKey of the compound is NFYYDQMFURPHCC-UHFFFAOYSA-N .


Chemical Reactions Analysis

“2-Amino-6-(trifluoromethyl)pyridine” is used as a substrate in a one-pot synthesis of the corresponding 7-aza-indole . It is also used in the production of bioactive amine and amide derivatives of trifluoromethyl pyridine .


Physical And Chemical Properties Analysis

“2-Amino-6-(trifluoromethyl)pyridine” is a solid substance . It has a melting point of 85-89 °C . The compound has a XLogP3-AA value of 1.4, indicating its lipophilicity .

Scientific Research Applications

Agrochemicals

2-Amino-6-(trifluoromethyl)pyridine: is a key structural motif in the development of agrochemicals. Its derivatives are primarily used for the protection of crops from pests. The trifluoromethyl group (CF3) enhances the biological activity of pyridines, making them effective in pest control .

Pharmaceutical Industry

In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of drugs. The unique physicochemical properties imparted by the fluorine atoms are associated with increased efficacy and stability of pharmaceuticals .

Synthesis of Crop-Protection Products

The compound is used as a chemical intermediate for synthesizing several crop-protection products. Its high demand is attributed to its effectiveness in the production of compounds like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is widely used in agriculture .

Veterinary Products

Derivatives of 2-Amino-6-(trifluoromethyl)pyridine are also utilized in veterinary medicine. The incorporation of the trifluoromethylpyridine moiety into veterinary products has led to the development of treatments with improved therapeutic activities .

Development of Fluorinated Organic Chemicals

The compound plays a significant role in the advancement of fluorinated organic chemicals. These chemicals are crucial for the development of new materials with unique properties for industrial applications .

Pesticide Innovation

The presence of the trifluoromethylpyridine structure in pesticides has shown superior pest control properties compared to traditional phenyl-containing insecticides. This has led to the innovation of more effective and environmentally friendly pesticides .

Biological Research

The biological activities of 2-Amino-6-(trifluoromethyl)pyridine derivatives are of interest in biological research. The combination of fluorine’s unique properties with the pyridine ring offers a platform for studying molecular interactions in biological systems .

Material Science

In material science, the compound’s derivatives are explored for creating functional materials with potential applications in electronics, coatings, and other advanced technologies .

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives, including “2-Amino-6-(trifluoromethyl)pyridine”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

“2-Amino-6-(trifluoromethyl)pyridine” is toxic if swallowed . It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood .

Future Directions

Trifluoromethylpyridines, including “2-Amino-6-(trifluoromethyl)pyridine”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYYDQMFURPHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356271
Record name 2-Amino-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(trifluoromethyl)pyridine

CAS RN

34486-24-3
Record name 2-Amino-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 2-chloro-6-trifluoromethylpyridine (20.0 g), cuprous chloride (0.2 g) and ammonia (specific gravity 0.88, 75 ml) was heated at 170° C. in a pressure vessel for 18 hours. After cooling to ambient temperature, the mixture was extracted with dichloromethane (300 ml). The organic extract was dried and evaporated to give 6-trifluoromethylpyridin-2-amine, m.p. 74°-79° C.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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